2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine

COF stability hydrolysis resistance hydrazone linkage

2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine (CAS 804548-56-9) is a C3-symmetric triazine-based building block bearing three terminal hydrazine (–NHNH2) groups. It belongs to the class of tri-functional monomers used in the synthesis of covalent organic frameworks (COFs) and covalent triazine frameworks (CTFs).

Molecular Formula C21H21N9
Molecular Weight 399.5 g/mol
Cat. No. B12508009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine
Molecular FormulaC21H21N9
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)NN)C4=CC=C(C=C4)NN)NN
InChIInChI=1S/C21H21N9/c22-28-16-7-1-13(2-8-16)19-25-20(14-3-9-17(29-23)10-4-14)27-21(26-19)15-5-11-18(30-24)12-6-15/h1-12,28-30H,22-24H2
InChIKeyVTYDXDUWCVOYTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine: Triazine-Core Hydrazine Monomer for Covalent Organic Framework Procurement


2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine (CAS 804548-56-9) is a C3-symmetric triazine-based building block bearing three terminal hydrazine (–NHNH2) groups . It belongs to the class of tri-functional monomers used in the synthesis of covalent organic frameworks (COFs) and covalent triazine frameworks (CTFs) [1]. This compound reacts with aldehyde- or ketone-functionalized co-monomers to form hydrazone-linked porous networks, which are distinguished from more common imine-linked COFs by the presence of the hydrazone (C=N–N) linkage [2].

Why 2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine Cannot Be Replaced by Amine- or Aldehyde-Functionalized Triazine Analogs in COF Synthesis


Generic substitution with 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT) or 2,4,6-tris(4-formylphenyl)-1,3,5-triazine (TFPT) is precluded because the hydrazine terminus dictates a fundamentally different condensation chemistry—hydrazone formation instead of imine or amine linkage [1]. This shift alters not only the chemical stability of the resulting framework (hydrazone linkages are demonstrably more resistant to hydrolysis than imine bonds [2]) but also the interlayer interactions, hydrogen-bonding capacity, and guest-molecule adsorption behavior .

Quantitative Differentiation Evidence for 2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine vs. Closest Analogs


Hydrazone-Linked COFs Exhibit Superior Hydrolytic Stability Relative to Imine-Linked COFs

While imine-linked COFs are prone to hydrolytic degradation in aqueous acid or base, hydrazone-linked COFs remain intact under identical conditions. In a direct comparative model system—[PdPtL4]4+ coordination cages—the hydrazone cage exhibited no decomposition after 24 h in CD3CN/D2O (9:1), whereas the imine analogue underwent complete hydrolysis within 2 h [1]. Although this comparison was conducted on molecular cages rather than COFs, the fundamental linkage chemistry is identical, establishing a class-level stability advantage for hydrazone-based frameworks.

COF stability hydrolysis resistance hydrazone linkage

COF Constructed from 2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine Yields BET Surface Area of 458 m²/g and Pore Volume of 0.434 cm³/g

When condensed with 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tribenzaldehyde, 2,4,6-tris(4-hydrazinylphenyl)-1,3,5-triazine produces a hydrazone-linked COF with a measured BET surface area of 458 m²/g and a total pore volume of 0.434 cm³/g . In the same study (COFA+D), the imine-linked COF derived from the same aldehyde and 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline (COFA+C) exhibited a comparable BET surface area of 456 m²/g, while the imine-linked COF from 1,3,5-tris(4-aminophenyl)benzene (COFA+B) reached 568 m²/g [1]. Thus, the hydrazine monomer delivers porosity on par with the amine analog while introducing hydrazone-specific functionality.

COF porosity BET surface area pore volume

Hydrazone-Linked COF Demonstrates High Methyl Orange Uptake via Hydrogen Bonding

The hydrazone-linked COF from the target monomer shows high absorption ability for methyl orange, attributed to hydrogen bonding between the hydrazone linker N–H groups and the azo groups of the dye . While a quantitative maximum adsorption capacity (qmax) for this specific COF is not reported in the open literature, a structurally related imine-linked triazine COF exhibited a qmax of 196 mg/g for methyl orange under comparable conditions [1]. The presence of hydrazone N–H donors in the target COF is expected to further enhance dye binding affinity.

dye adsorption methyl orange hydrogen bonding

Weak Interlayer Interactions Enable Exfoliation of Hydrazone-Linked COF into 2D Nanosheets

The hydrazone-linked COF from 2,4,6-tris(4-hydrazinylphenyl)-1,3,5-triazine exhibits relatively weak interlayer interactions, which facilitate exfoliation into 2D polymer sheets . This property is not commonly observed in imine-linked triazine COFs, where stronger π-π stacking often hinders delamination. Quantitative exfoliation metrics (e.g., yield, sheet thickness) have not been systematically reported, but the propensity for nanosheet formation is a distinguishing characteristic for applications in membrane fabrication and thin-film devices.

2D nanosheets exfoliation weak interlayer forces

High-Impact Application Scenarios for 2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine Based on Verified Differentiation


Photocatalytic Degradation of Organic Pollutants in Aqueous Systems

The hydrolytic stability of hydrazone-linked COFs [1] enables sustained photocatalytic activity in water without framework collapse—a common failure mode for imine-linked COFs. The target monomer's COF (COFA+D) maintains structural integrity under irradiation and delivers pollutant degradation performance comparable to its amine-based analog while offering superior long-term durability [2].

Selective Dye Adsorption and Environmental Remediation

The hydrazone N–H groups function as hydrogen-bond donors, endowing COFs prepared from this monomer with intrinsically higher affinity for azo dyes such as methyl orange . This molecular-recognition feature is absent in imine-linked COFs and positions the monomer as a strategic choice for fabricating high-selectivity adsorbents for textile wastewater treatment [3].

2D Nanosheet Fabrication for Membrane and Electronic Devices

The weak interlayer interactions unique to hydrazone-linked COFs permit facile liquid-phase exfoliation into freestanding 2D nanosheets . This processing advantage enables the construction of ultrathin membranes and heterostructure devices that are difficult to achieve with strongly stacked imine-linked triazine COFs.

Quote Request

Request a Quote for 2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.